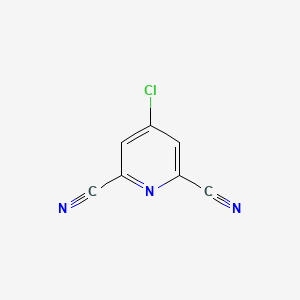
4-Chloropyridine-2,6-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridine-2,6-dicarbonitrile is an organic compound with the molecular formula C7H2ClN3. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and two cyano groups at the 2- and 6-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of cyano groups. One common method is the reaction of 4-chloropyridine with cyanogen bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
化学反应分析
Types of Reactions
4-Chloropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products include 4-aminopyridine-2,6-dicarbonitrile or 4-thiopyridine-2,6-dicarbonitrile.
Reduction: Products include 4-chloropyridine-2,6-diamine.
科学研究应用
4-Chloropyridine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and cyano groups can influence its binding affinity and specificity for molecular targets .
相似化合物的比较
Similar Compounds
4-Bromopyridine-2,6-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
2,6-Dichloropyridine: Lacks the cyano groups but has two chlorine atoms.
4-Chloropyridine-3-carbonitrile: Similar but with the cyano group at the 3-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-chloropyridine-2,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWVPUACGCUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2757469.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)
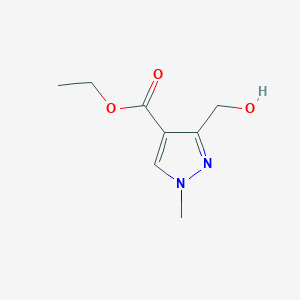
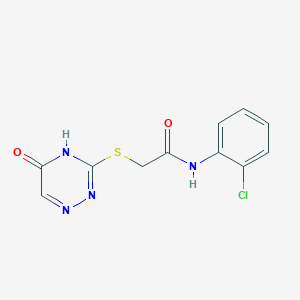
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
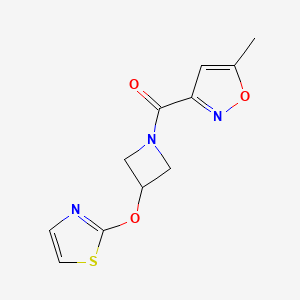
![2-(1-methyl-1H-pyrazol-4-yl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2757478.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride](/img/structure/B2757480.png)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)
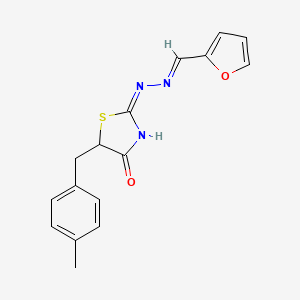
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
